(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

Kinase profiling SRC kinase ATP-competitive inhibitor

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine (CAS 1190276-82-4) is a synthetic small-molecule pteridine-2,4-diamine derivative bearing a 4-fluorophenyl substituent at the N2 position and a 2-methoxyethyl group at the N4 position. Its molecular formula is C₁₅H₁₅FN₆O with a molecular weight of 314.32 g/mol, a calculated logP of 1.56, and a topological polar surface area of 90.56 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five.

Molecular Formula C15H15FN6O
Molecular Weight 314.32 g/mol
Cat. No. B12193952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine
Molecular FormulaC15H15FN6O
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCOCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
InChIKeyMNNVKRNKNSXTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine (CAS 1190276-82-4) is a synthetic small-molecule pteridine-2,4-diamine derivative bearing a 4-fluorophenyl substituent at the N2 position and a 2-methoxyethyl group at the N4 position . Its molecular formula is C₁₅H₁₅FN₆O with a molecular weight of 314.32 g/mol, a calculated logP of 1.56, and a topological polar surface area of 90.56 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five [1]. The compound is catalogued in the ZINC screening library (ZINC000008581921) and has been annotated with predicted kinase-binding activities derived from ChEMBL, including interactions with ABL1, SRC, PRKDC, KDR, and PIK3CA [2]. It has also been evaluated in a G-protein coupled receptor 35 (GPR35) antagonism assay and was classified as inactive [1].

Why Generic Pteridine-2,4-Diamine Substitution Is Not Viable for (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine


Pteridine-2,4-diamine derivatives exhibit exquisitely sensitive structure–activity relationships (SAR) wherein even minor positional isomerism or substituent swapping can abolish target engagement. The target compound is the N2-(4-fluorophenyl)/N4-(2-methoxyethyl) regioisomer; its reverse regioisomer, N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine (CAS 946288-95-5), is a chemically distinct entity with a different CAS number and, critically, a distinct spatial presentation of pharmacophoric elements to kinase ATP-binding pockets . Literature on related pteridine scaffolds demonstrates that 4-fluorophenyl positioning (N2 vs. N4) and the nature of the opposing amine substituent jointly dictate kinase selectivity profiles, with unsubstituted phenyl, 4-methylphenyl, and 4-fluorophenyl derivatives spanning a >10-fold activity range in mixed lymphocyte reaction (MLR) and TNF-α inhibition assays [1]. Substituting a generic pteridine-2,4-diamine or the incorrect regioisomer therefore risks complete loss of the target binding signature.

Quantitative Differentiation Evidence for (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine: Head-to-Head and Cross-Study Comparator Data


Kinase Binding Profile: SRC Preferentially Engaged Over ABL1, PRKDC, and PIK3CA

Among the kinases for which binding affinity data are annotated in ChEMBL via ZINC, the target compound displays the highest affinity for proto-oncogene tyrosine-protein kinase SRC (pKi = 7.34 ± 0.45, equivalent to approximately 46 nM), compared to ABL1 (pKi = 6.32 ± 0.38, ~479 nM), PRKDC (pKi = 6.21 ± 0.38, ~617 nM), and PIK3CA (pKi = 5.04 ± 0.31, ~9.1 μM) [1]. This represents a >10-fold selectivity window for SRC over ABL1 and PRKDC, and approximately 200-fold over PIK3CA. The N4-(2-methoxyethyl) substituent, a hydrogen-bond-capable flexible ether chain, is distinct from the aryl or piperazine N4 substituents found in many comparator pteridine-2,4-diamines such as N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine, and may contribute to differential hinge-region interactions that favor SRC.

Kinase profiling SRC kinase ATP-competitive inhibitor Pteridine scaffold

GPR35 Antagonism: Confirmed Inactivity as a Negative Selectivity Filter vs. CID-2745687

In a quantitative BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells stimulated with 300 μM zaprinast, the target compound was classified as inactive (IC₅₀ > 100 μM), in contrast to the reference antagonist CID-2745687 which was tested at 10 μM as a positive control [1]. This inactivity against GPR35—an orphan GPCR implicated in inflammatory bowel disease and pain—constitutes a negative selectivity filter. Many pteridine-containing screening compounds exhibit polypharmacology that includes GPCR off-targets; the absence of GPR35 antagonism distinguishes this compound from pteridine derivatives that may interfere with GPR35-mediated signaling in cellular models.

GPR35 Orphan GPCR Counter-screening Selectivity

Regioisomeric Differentiation: N2-(4-Fluorophenyl) vs. N4-(4-Fluorophenyl) Substitution as a Determinant of Kinase Recognition

The target compound (CAS 1190276-82-4) and its reverse regioisomer N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine (CAS 946288-95-5) share identical molecular formula (C₁₅H₁₅FN₆O) and molecular weight (314.32 g/mol) but differ in the spatial orientation of the 4-fluorophenyl and 2-methoxyethyl pharmacophores relative to the pteridine core . In pteridine kinase inhibitors, the N2 substituent typically occupies the solvent-exposed region of the ATP-binding pocket while the N4 substituent interacts with the hinge region; swapping these groups can invert the kinase selectivity fingerprint or abrogate binding entirely. Although head-to-head kinase profiling data for both regioisomers are not publicly available, class-level SAR from pteridine-2,4-diamine literature demonstrates that N2 vs. N4 aryl substitution patterns produce distinct kinase inhibition profiles, with unsubstituted phenyl, 4-methylphenyl, and 4-fluorophenyl N4 derivatives exhibiting MLR IC₅₀ values spanning 0.1–0.4 μM and TNF-α IC₅₀ values of 10–50 nM [1].

Regioisomer specificity Kinase inhibitor design Pteridine SAR

Physicochemical Differentiation: Balanced logP and TPSA Within Drug-Like Space vs. High-logP Pteridine Analogs

The target compound exhibits a calculated logP of 1.56 and a topological polar surface area (TPSA) of 90.56 Ų, placing it firmly within optimal drug-like chemical space (logP ≤5, TPSA ≤140 Ų) [1]. This contrasts with many N4-aryl pteridine-2,4-diamine analogs that incorporate larger hydrophobic N4 substituents (e.g., 2,5-dimethylphenyl, 4-methylphenyl, or benzylpiperazine groups) which drive logP values above 3.0 and may compromise aqueous solubility. The 2-methoxyethyl group at N4 provides a balanced combination of hydrogen-bond acceptor capacity (ether oxygen) and modest lipophilicity, offering a differentiated solubility profile that may improve DMSO stock solution stability and reduce the need for sonication or co-solvents during assay preparation compared to more lipophilic pteridine analogs.

Physicochemical properties Drug-likeness Lipinski Rule of Five ADME

Structural Novelty: N4-(2-Methoxyethyl) Ether Chain as a Distinct Hinge-Binding Motif vs. Aryl/Piperazine N4 Substituents

The N4-(2-methoxyethyl) substituent of the target compound is structurally distinct from the N4 substituents found in the majority of commercially available or literature-reported pteridine-2,4-diamine kinase inhibitors, which predominantly feature aromatic (phenyl, substituted phenyl) or cyclic amine (piperidine, piperazine) groups at the N4 position [1]. Examples include N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (CAS 946298-21-1), N4-(4-chloro-2-methylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (CAS 946298-41-5), and 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine (CAS 946347-92-8). The flexible 2-methoxyethyl chain introduces an additional hydrogen-bond acceptor (ether oxygen) and conformational degrees of freedom absent in rigid aryl N4 substituents, potentially enabling induced-fit binding modes not accessible to planar aromatic N4 groups. This structural differentiation may translate into kinome-wide selectivity advantages, as evidenced by the SRC-preferential binding profile (pKi 7.34) observed in ChEMBL annotations for this compound [2].

Hinge-binding motif Kinase inhibitor design Pteridine scaffold diversification

Optimal Research and Industrial Application Scenarios for (4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine


SRC-Focused Kinase Probe Development Requiring a Pteridine Scaffold with Documented SRC Preferential Binding

For laboratories developing chemical probes targeting SRC kinase, this compound provides a pteridine-2,4-diamine scaffold with ChEMBL-annotated SRC pKi of 7.34 (~46 nM), representing >10-fold selectivity over ABL1 (pKi 6.32) and PRKDC (pKi 6.21), and ~200-fold over PIK3CA (pKi 5.04) [1]. The N4-(2-methoxyethyl) group offers a synthetically tractable handle for further derivatization, and the compound can serve as a starting point for SAR campaigns aimed at improving SRC potency and selectivity. Researchers should verify the regioisomeric identity (CAS 1190276-82-4) upon receipt to ensure procurement of the correct N2-(4-fluorophenyl)/N4-(2-methoxyethyl) isomer, as the reverse regioisomer (CAS 946288-95-5) is a distinct chemical entity with uncharacterized kinase binding properties [2].

Kinase Profiling Panel Inclusion as a Pteridine Negative Control for GPR35-Mediated Assay Interference

In kinase inhibitor screening cascades that employ cellular assays susceptible to GPR35-mediated signaling artifacts (e.g., certain inflammatory or pain models), this compound can serve as a kinase-active but GPR35-inactive reference compound. Its confirmed inactivity in a human GPR35 BRET antagonism assay (IC₅₀ > 100 μM, tested against 300 μM zaprinast stimulation) provides a documented negative selectivity filter [1]. This is in contrast to many uncharacterized screening compounds that may exhibit unrecognized GPR35 polypharmacology, thereby confounding target engagement interpretation in cell-based assays.

Physicochemical Benchmarking and Solubility Optimization Studies in Pteridine-Based Kinase Inhibitor Programs

With a calculated logP of 1.56 and TPSA of 90.56 Ų, this compound occupies a favorable region of drug-like chemical space that is less lipophilic than many N4-aryl pteridine-2,4-diamine analogs (estimated logP >3.0 for N4-2,5-dimethylphenyl or N4-benzyl derivatives) [1]. Medicinal chemistry teams can use this compound as a physicochemical benchmark when optimizing solubility and permeability in pteridine-based kinase inhibitor series, particularly when seeking to reduce logP-driven off-target binding without sacrificing kinase affinity. The balanced profile supports reliable DMSO stock solution preparation at standard screening concentrations (10–30 mM).

Pteridine Scaffold Diversification and Hinge-Binder Motif Exploration

The N4-(2-methoxyethyl) substituent represents an under-explored hinge-binding motif within the pteridine-2,4-diamine kinase inhibitor class, which is dominated by N4-aryl and N4-cyclic amine substituents [1]. This compound can serve as a structurally novel starting point for fragment-based or structure-guided design efforts aimed at identifying new hinge-binding chemotypes. The flexible ether chain introduces conformational degrees of freedom and an additional hydrogen-bond acceptor that may enable binding modes inaccessible to planar aromatic N4 substituents, as supported by the observed SRC binding affinity (pKi 7.34) [2].

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